molecular formula C5H9N3S B12908643 4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3,5-trimethyl- CAS No. 64808-27-1

4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3,5-trimethyl-

Cat. No.: B12908643
CAS No.: 64808-27-1
M. Wt: 143.21 g/mol
InChI Key: APQPWZBITGAASB-UHFFFAOYSA-N
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Description

1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,2,4-trimethyl-1H-1,2,3-triazole with sulfur sources such as thiourea or elemental sulfur in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trimethyl-1H-1,2,3-triazole: Lacks the thione group but shares the triazole core structure.

    1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-one: Contains a carbonyl group instead of a thione group.

Uniqueness

1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties. This functional group can participate in specific reactions and interactions that are not possible with similar compounds lacking the thione group.

Biological Activity

4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3,5-trimethyl- (CAS Registry Number: 64808-27-1) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on antibacterial and anticonvulsant activities, supported by research findings and case studies.

  • Molecular Formula: C5H9N3S
  • Molecular Weight: 143.210 g/mol
  • IUPAC Name: 4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3,5-trimethyl-

The compound features a triazole ring with a thione functional group which contributes to its biological activity.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. In particular:

  • Mechanism of Action: Triazoles are known to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase enzymes. This interference disrupts bacterial replication and transcription processes.

Case Studies

  • Study on Antibacterial Efficacy:
    • A series of 1,2,4-triazole derivatives were synthesized and screened against various Gram-positive and Gram-negative bacteria.
    • Results: Compounds with substitutions at the C-5 position showed enhanced activity against resistant strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 1 µg/mL to 32 µg/mL depending on the specific derivative tested .
  • Comparison of Triazole Derivatives:
    CompoundMIC (µg/mL)Bacterial Strain
    N-allyl derivative3.25Mycobacterium smegmatis
    Ciprofloxacin derivative4Mycobacterium tuberculosis
    Triazole with bromine at C-65Bacillus subtilis

Anticonvulsant Activity

Recent studies have also evaluated the anticonvulsant potential of triazole derivatives:

Findings

  • Neurotoxicity Assessment:
    • Compounds were tested using the Maximal Electroshock (MES) test and subcutaneous Pentylenetetrazole (scPTZ) tests.
    • Significant anticonvulsant activity was observed in several derivatives with minimal neurotoxic effects.
  • Docking Studies:
    • Molecular docking simulations revealed that certain derivatives effectively interacted with the GABA aminotransferase enzyme, suggesting a mechanism through which they may exert anticonvulsant effects .

Summary of Biological Activities

The biological activities of 4H-1,2,3-Triazole-4-thione derivatives can be summarized as follows:

Activity TypeMechanism of ActionNotable Findings
AntibacterialInhibition of DNA gyraseEffective against MRSA and E. coli
AnticonvulsantModulation of GABAergic pathwaysSignificant activity with low neurotoxicity

Properties

CAS No.

64808-27-1

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

2,3,5-trimethyltriazole-4-thione

InChI

InChI=1S/C5H9N3S/c1-4-5(9)7(2)8(3)6-4/h1-3H3

InChI Key

APQPWZBITGAASB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N(C1=S)C)C

Origin of Product

United States

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